molecular formula C8H6N4O2 B14611583 Methanimidamide, N-cyano-N'-(4-nitrophenyl)- CAS No. 59425-42-2

Methanimidamide, N-cyano-N'-(4-nitrophenyl)-

Cat. No.: B14611583
CAS No.: 59425-42-2
M. Wt: 190.16 g/mol
InChI Key: SVKHBXKZTUXCCP-UHFFFAOYSA-N
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Description

Methanimidamide, N-cyano-N’-(4-nitrophenyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyano group and a nitrophenyl group attached to the methanimidamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanimidamide, N-cyano-N’-(4-nitrophenyl)- can be achieved through several methods. One common approach involves the condensation of 2-nitroaniline with cyanoacetic acid in the presence of dimethylformamide, dicyclohexyl carbodiimide, and 4-N,N-dimethylaminopyridine . This reaction typically occurs under mild conditions and yields the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of Methanimidamide, N-cyano-N’-(4-nitrophenyl)- may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, ensuring the consistent production of high-quality compound.

Chemical Reactions Analysis

Types of Reactions

Methanimidamide, N-cyano-N’-(4-nitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of Methanimidamide, N-cyano-N’-(4-nitrophenyl)- include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Methanimidamide, N-cyano-N’-(4-nitrophenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methanimidamide, N-cyano-N’-(4-nitrophenyl)- involves its interaction with specific molecular targets. The cyano and nitrophenyl groups play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative being studied.

Comparison with Similar Compounds

Methanimidamide, N-cyano-N’-(4-nitrophenyl)- can be compared with other similar compounds, such as:

The uniqueness of Methanimidamide, N-cyano-N’-(4-nitrophenyl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

59425-42-2

Molecular Formula

C8H6N4O2

Molecular Weight

190.16 g/mol

IUPAC Name

N-cyano-N'-(4-nitrophenyl)methanimidamide

InChI

InChI=1S/C8H6N4O2/c9-5-10-6-11-7-1-3-8(4-2-7)12(13)14/h1-4,6H,(H,10,11)

InChI Key

SVKHBXKZTUXCCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CNC#N)[N+](=O)[O-]

Origin of Product

United States

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